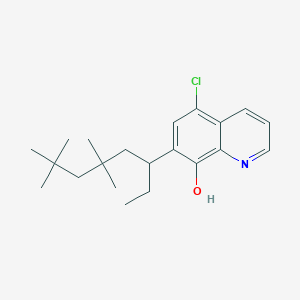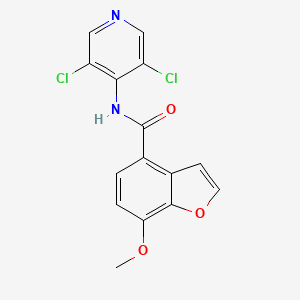
N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 3 and 5, a methoxy group at the 7th position of the benzofuran ring, and a carboxamide group. Its distinct chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation reaction of 3,5-dichloropyridine-4-amine with 7-methoxybenzofuran-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions to prevent side reactions .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) is common, and the reactions are typically conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 4 (PDE4). By inhibiting PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels results in anti-inflammatory effects and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamide.
Piclamilast: 3-(cyclopentyloxy)-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide
Uniqueness
N-(3,5-dichloropyridin-4-yl)-7-methoxybenzofuran-4-carboxamide is unique due to its specific substitution pattern on the benzofuran and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable candidate for targeted drug design and the development of novel therapeutic agents .
Properties
CAS No. |
185400-39-9 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20) |
InChI Key |
IJOCDYMFIRKGJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
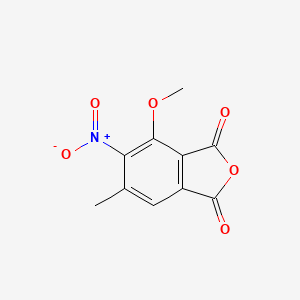
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
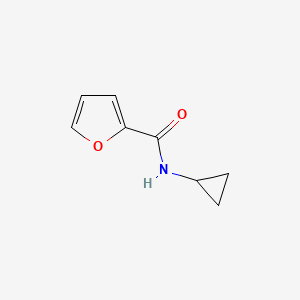
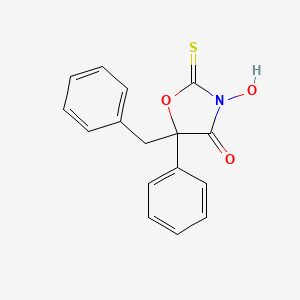
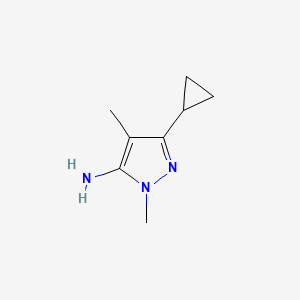
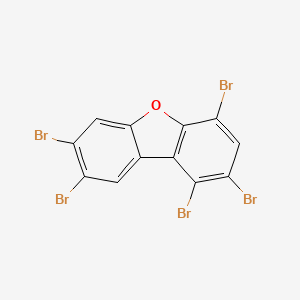
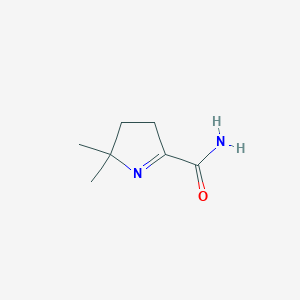
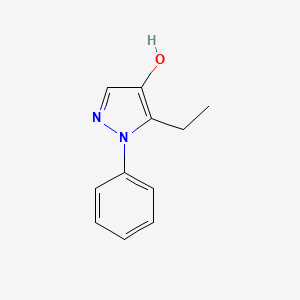
![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
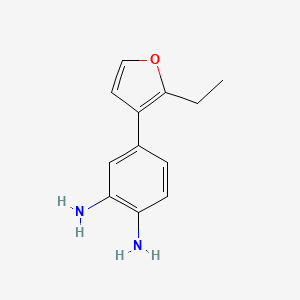
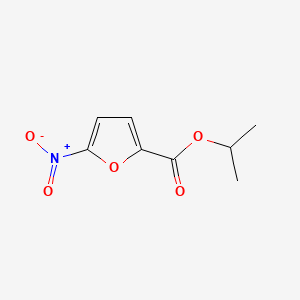
![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
